1-(2-Amino-6-methylpyridin-3-YL)ethanone

Description

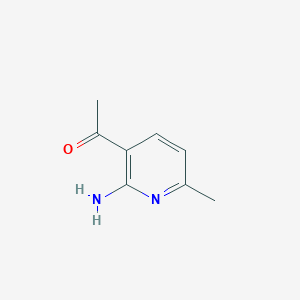

1-(2-Amino-6-methylpyridin-3-yl)ethanone is a pyridine derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol (CAS No.: 1393540-33-4) . It features a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and an acetyl (ethanone) group at the 3-position. Its structural framework makes it a valuable intermediate for developing bioactive molecules, particularly in medicinal chemistry.

Properties

IUPAC Name |

1-(2-amino-6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMYZTLJKLQCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-methylpyridin-3-YL)ethanone typically involves the reaction of 2-amino-6-methylpyridine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-Amino-6-methylpyridine+Acetyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Pyridine N-oxides

Reduction: Reduced derivatives of the original compound

Substitution: Substituted pyridine derivatives

Scientific Research Applications

1-(2-Amino-6-methylpyridin-3-YL)ethanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in its binding to biological targets, potentially inhibiting or modulating the activity of enzymes or receptors. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5,6-Dichloropyridin-3-yl)ethanone

1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone

- Substituents : Methoxyphenyl group at the 6-position.

- Molecular Formula: C₁₄H₁₃NO₂.

- Key Properties : The methoxy group provides electron-donating effects, altering electronic distribution and binding affinity. Predicted boiling point: 347.8°C , higher than the target compound due to increased molecular weight (227.26 g/mol) .

1-(3-Hydroxypyridin-2-yl)ethanone

- Substituents : Hydroxyl group at the 3-position.

- Molecular Formula: C₇H₇NO₂.

- Key Properties: The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents but reducing membrane permeability compared to the amino group in the target compound .

1-(5-Bromo-2-chloropyridin-3-yl)ethanone

Pyridine-Based CYP51 Inhibitors

Compounds like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) exhibit anti-parasitic activity by inhibiting the CYP51 enzyme in Trypanosoma cruzi. The trifluoromethyl and piperazine groups enhance target affinity, whereas the target compound’s amino and methyl groups may favor different biological interactions .

Isoquinoline Alkaloids

Alkaloids such as 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone demonstrate anti-tobacco mosaic virus (TMV) activity. Their fused isoquinoline rings and prenyl/methoxy substituents contrast with the simpler pyridine scaffold of the target compound, highlighting the role of structural complexity in bioactivity .

Key Research Findings

Substituent-Driven Reactivity: Electron-donating groups (e.g., amino, methyl) in the target compound favor nucleophilic aromatic substitution, while electron-withdrawing groups (e.g., Cl, Br) in analogues enhance electrophilic reactivity .

Biological Relevance: Amino and hydroxyl groups improve interactions with biological targets via hydrogen bonding, whereas halogens and methoxy groups optimize pharmacokinetic properties like metabolic stability .

Synthetic Versatility : Bromo- and chloro-substituted analogues are widely used in cross-coupling reactions, underscoring their utility in constructing complex molecular architectures .

Biological Activity

1-(2-Amino-6-methylpyridin-3-YL)ethanone, a compound with a pyridine core, has garnered interest in the scientific community due to its potential biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various pyridine derivatives reported that certain analogs displayed potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strains Affected |

|---|---|---|

| This compound | 4.0 | Staphylococcus aureus, E. coli |

| Pyridine Derivative A | 8.0 | Bacillus subtilis |

| Pyridine Derivative B | 16.0 | Pseudomonas aeruginosa |

These findings suggest that the presence of the amino group and the methyl substitution on the pyridine ring may enhance the compound's ability to penetrate bacterial membranes and exert its effects.

2. Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against neuroblastoma cells. The compound was tested for its cytotoxic effects in various cancer cell lines, demonstrating a dose-dependent response.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Neuroblastoma (SH-SY5Y) | 12.5 | Induction of apoptosis |

| Breast Cancer (MCF-7) | 15.0 | Inhibition of cell proliferation |

| Liver Cancer (HepG2) | 20.0 | Cell cycle arrest |

These results indicate that the compound may interfere with critical cellular processes, leading to reduced viability in cancerous cells.

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. A study highlighted its ability to cross the blood-brain barrier and exert protective effects against oxidative stress-induced neuronal damage.

Table 3: Neuroprotective Effects in Animal Models

| Model | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Mouse Model of Parkinson's | 5 | Reduced motor deficits |

| Rat Model of Alzheimer's | 10 | Decreased amyloid plaque formation |

The compound's mechanism may involve modulation of neuroinflammatory pathways and enhancement of antioxidant defenses.

Case Studies

A notable case study involved the testing of various derivatives based on the structure of this compound in a preclinical model for prion disease. The study found that certain modifications led to enhanced potency in inhibiting prion protein aggregation, demonstrating the compound's potential as a therapeutic agent in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.